The compound is sourced from various chemical databases, including PubChem and BenchChem, where it is categorized under small molecule inhibitors. Its structural features suggest potential applications in medicinal chemistry, particularly in the development of drugs targeting the Ras signaling pathway, which is implicated in numerous cancers .
The synthesis of 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid involves several key steps, typically utilizing 8-hydroxyquinoline as a starting material. The general synthetic route includes:
The molecular structure of 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid can be described using its InChI key (PSCFZETTYRDCRM-UHFFFAOYSA-N) and its InChI representation. The compound has a complex structure characterized by:
The melting point is reported around 190–192 °C, indicating stability under moderate thermal conditions .
4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid participates in various chemical reactions typical of quinoline derivatives:
Reactions are typically conducted under controlled pH conditions to maintain solubility and reactivity of intermediates .
The mechanism by which 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid exerts its biological effects primarily involves:
The physical and chemical properties of 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid include:
Melting point (mp): 190–192 °C; Solubility varies based on solvent choice.
The scientific applications of 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid span several fields:
The core synthetic route to 4-[[(8-Hydroxyquinolin-7-yl)-phenylmethyl]amino]benzoic acid (NSC 1011) exploits the classical Betti reaction – a multicomponent condensation between an electron-rich phenol (8-hydroxyquinoline), an aldehyde (benzaldehyde), and a primary amine (p-aminobenzoic acid). This reaction proceeds via a stepwise mechanism involving initial iminium ion formation between the aldehyde and amine, followed by electrophilic attack on the ortho position of the phenol, yielding the aminobenzylphenol scaffold characteristic of Betti bases [4].
The reaction mechanism involves:
Reaction Optimization and Substituent Effects:Early syntheses suffered from prolonged reaction times (10-15 days) and modest yields (~16%) under ambient ethanol conditions with pyridine catalysis [6]. Systematic optimization revealed critical substituent effects:
Table 1: Impact of Substituents on Betti Reaction Efficiency and NSC1011 Analogue Potency
R (Quinoline) | R1 (Benzaldehyde) | Reaction Time | Yield (%) | HsRce1 IC₅₀ (μM) |
---|---|---|---|---|
CO₂H | H (Phenyl) | 12 h (120°C) | 55 | 6.9 ± 1.06 |
H | H | 12 h (120°C) | - | 8.9 ± 1.08 |
CO₂H | 4-Methyl | 12 h (120°C) | - | 7.1 ± 1.0 |
CO₂H | 4-Bromo | 12 h (120°C) | - | 6.7 ± 1.1 |
CO₂H | 4-Fluoro | 12 h (120°C) | - | 8.2 ± 1.1 |
CO₂H | 3-Pyridyl | 12 h (120°C) | - | 14 ± 1.0 |
CO₂H | Cyclohexyl | 12 h (120°C) | - | 9.8 ± 1.1 |
Key findings include:
While the classical Betti reaction using 8-hydroxyquinoline, benzaldehyde, and p-aminobenzoic acid delivers NSC 1011 directly, strategic modifications of the MCR components enable access to a wide array of structurally diverse analogues, expanding the chemical space around the core Betti base scaffold for biological evaluation [4] [7] [9].
Key Diversification Strategies:
Petasis Borono-Mannich Reaction:Although not yet explicitly reported for synthesizing NSC1011 itself, the Petasis 3-component reaction (amine, aldehyde, boronic acid) represents a powerful complementary MCR strategy for accessing structurally related α-aryl glycine derivatives. Using p-aminobenzoic acid, glyoxylic acid (as an aldehyde surrogate), and arylboronic acids (including potentially quinolinyl boronic acids) could provide alternative routes to compounds with similar pharmacophores [7].
These MCR diversification strategies highlight the immense potential of the Betti reaction framework as a springboard for generating structural diversity, enabling systematic exploration of structure-activity relationships (SAR) around the core NSC1011 scaffold for biological optimization [4] [7] [9].
Translating the laboratory synthesis of NSC 1011 to viable industrial production presents distinct challenges primarily centered on reaction efficiency, purification complexity, and solvent waste management. Overcoming these hurdles is essential for cost-effective manufacturing of this promising Rce1 inhibitor and its analogues [4] [6] [7].
Key Challenges in Scale-Up:
Formic Acid as a Sustainable Catalyst and Reductant:A promising approach addressing several challenges involves using formic acid (HCOOH) as a dual catalyst and reducing agent in modified Betti-type couplings:
Solvent Recovery Imperative:Regardless of the synthetic route chosen (Classical Betti, MW, Formic acid-mediated), establishing efficient, high-yield solvent (ethanol) recovery via distillation is non-negotiable for sustainable and cost-effective industrial-scale production. Modern thin-film evaporators and falling film crystallizers are particularly suited for recovering solvents from crystalline products like NSC 1011 [4] [7].
While challenges remain, particularly in purifying the final active pharmaceutical ingredient (API) to stringent pharmaceutical standards, the integration of improved catalytic systems (like formic acid), process intensification technologies (flow reactors, MW if scalable), and advanced solvent recovery presents a viable pathway towards the efficient industrial manufacture of NSC 1011 [4] [6] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7